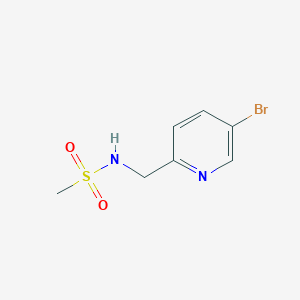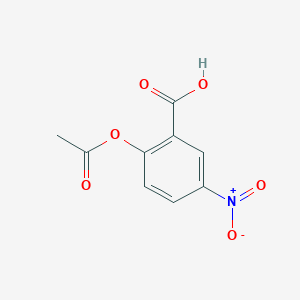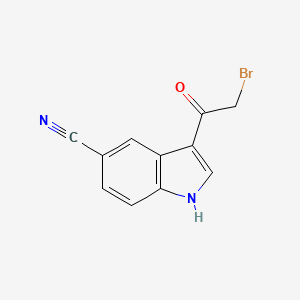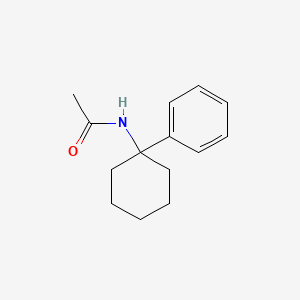
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide
Overview
Description
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide is a chemical compound that was first synthesized in 2017 by Bristol-Myers Squibb. It is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the regulation of the immune system. This compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as IL-17 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((5-bromopyridin-2-yl)methyl)methanesulfonamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties and can be administered orally. However, its limited solubility in water can be a challenge for some experiments.
Future Directions
There are several future directions for research on N-((5-bromopyridin-2-yl)methyl)methanesulfonamide. One area of interest is its potential therapeutic applications in autoimmune diseases, such as psoriasis and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of research is its potential as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy in humans. Additionally, the development of more potent and selective TYK2 inhibitors is an area of ongoing research.
Scientific Research Applications
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide has been the subject of numerous scientific studies in recent years. Its potential therapeutic applications in autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, have been a major focus of research. This compound has also been shown to have antitumor activity and may have potential as a cancer therapy.
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)10-5-7-3-2-6(8)4-9-7/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWZDHIVANSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235369 | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-2-yl)methyl)methanesulfonamide | |
CAS RN |
173999-24-1 | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromo-2-pyridinyl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)




![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)



![Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3246024.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3246029.png)

![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3246044.png)